molecular formula C24H15N3O3S B2580510 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 378208-05-0

4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2580510
CAS No.: 378208-05-0
M. Wt: 425.46
InChI Key: KJZPZKWRCZXIBK-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a phthalimide (1,3-dioxoisoindoline) group linked to a 2-aminothiazole scaffold via a benzamide bridge, a design feature common in pharmacologically active compounds. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. The molecular architecture of this benzamide derivative suggests potential for multiple research applications. Primarily, structurally related compounds featuring the dioxoisoindolin-yl moiety linked to a thiazole ring have demonstrated promising anticonvulsant activity in preclinical models, specifically showing protection against maximal electroshock seizure (MES) tests, which indicates an ability to inhibit the seizure spread . Furthermore, very close analogs, specifically 2-methyl-N-(1,3-dioxoisoindolin-2-yl) benzamide derivatives, have been investigated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors through molecular docking studies, revealing significant binding affinities with the DPP-4 enzyme (PDB ID: 2OQV), a established target for type 2 diabetes management . The presence of the 4-phenyl substituent on the thiazole ring is a key structural element that can be fine-tuned to explore and optimize interactions with biological targets . Researchers can utilize this compound as a valuable chemical tool or a synthetic intermediate in the development of novel therapeutic agents for central nervous system (CNS) disorders and metabolic diseases.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZPZKWRCZXIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the phthalimide derivative with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the dioxoisoindoline moiety.

Amide Bond Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) aqueous media under reflux.

  • Mechanism :

    • Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

    • Basic: Deprotonation of water to generate hydroxide ions, attacking the electrophilic carbonyl carbon.

  • Outcome : Cleavage yields 4-(1,3-dioxoisoindolin-2-yl)benzoic acid and 4-phenylthiazol-2-amine .

Dioxoisoindoline Ring Opening

  • Conditions : Prolonged heating in concentrated HCl or H₂SO₄.

  • Mechanism : Acid-catalyzed hydrolysis of the isoindoline ring’s imide bonds.

  • Outcome : Forms phthalic acid derivatives and a secondary amine intermediate .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings (due to electron-withdrawing groups) participate in substitution reactions.

Reaction TypeReagent/ConditionsProductSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted benzamide
Sulfonation H₂SO₄/SO₃, 50°CSulfonic acid derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenated aryl derivatives

Reduction Reactions

The dioxoisoindolin-2-yl group’s carbonyls are susceptible to reduction.

Catalytic Hydrogenation

  • Conditions : H₂ gas, Pd/C or Raney Ni catalyst, ethanol solvent.

  • Outcome : Converts carbonyls to 1,3-dihydroxyisoindoline , altering the ring’s electronic properties .

Borohydride Reduction

  • Reagent : NaBH₄ or LiAlH₄ in tetrahydrofuran (THF).

  • Outcome : Partial reduction of the imide to a secondary alcohol.

Condensation Reactions

The thiazole ring’s NH group reacts with carbonyl compounds:

Schiff Base Formation

  • Conditions : Aldehydes/ketones, acidic (HCl) or basic (Et₃N) media .

  • Example : Reaction with benzaldehyde yields N-(4-phenylthiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzylideneamine .

Cyclization Reactions

Thermal or catalytic conditions induce ring formation:

Thiazole Ring Functionalization

  • Conditions : CuI, K₂CO₃, DMF, 120°C .

  • Outcome : Forms fused benzothiazolo[5,4-b]isoindole derivatives via Ullmann coupling .

Metal Complexation

The thiazole’s nitrogen and carbonyl oxygen act as ligands for transition metals:

Metal IonConditionsComplex StructureApplicationSource
Cu(II) Ethanol, room temperatureOctahedral coordination geometryAnticancer studies
Zn(II) Methanol, refluxTetrahedral complexAntimicrobial assays

Cross-Coupling Reactions

The aryl bromide analogue (if present) participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Outcome : Biaryl derivatives for structure-activity relationship (SAR) studies.

Key Mechanistic Insights

  • Amide Hydrolysis : Rate increases with electron-withdrawing substituents on the benzamide ring.

  • Thiazole Reactivity : The NH group’s acidity (pKa ~8.5) facilitates deprotonation and nucleophilic attack .

  • Steric Effects : Bulky substituents on the dioxoisoindoline ring hinder reduction and substitution .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Efficacy Against Bacterial Strains

A comparative analysis of the compound's antibacterial activity against several bacterial strains is summarized in the following table:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamideStaphylococcus aureus625 µg/mL
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)acetamideEscherichia coliNot Active
4-(1,3-dioxoisoindolin-2-yl)-N-(4-thiazol-2-yl)benzamidePseudomonas aeruginosa1250 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism often involves the inhibition of specific cancer cell growth pathways.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including A549 (lung cancer). The IC50 value for certain derivatives was reported at approximately 18.88 mM, indicating potent anticancer activity .
  • Mechanism of Action : Molecular docking studies have shown that the compound can effectively bind to critical targets involved in cancer proliferation, such as VEGFR and FGFR pathways. For example, compounds derived from similar structures have shown up to 87% inhibition of VEGFR at a concentration of 10 µM .

Anticonvulsant Activity

The anticonvulsant properties of derivatives related to this compound have also been investigated.

Experimental Findings

In models such as maximal electroshock seizure (MES), compounds similar to this compound demonstrated significant protection against seizures. These findings suggest potential therapeutic applications in epilepsy treatment.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The phthalimide moiety can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F in 4b and 4c) increase melting points compared to electron-donating groups (e.g., methyl in 4d) .
  • Synthetic Efficiency : Yields for phthalimide derivatives range from 70–90%, with trifluoromethyl groups (e.g., 4g, 4h) slightly reducing yields (70–77%) due to increased reactivity .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (Key Signals) $^13$C-NMR (Key Signals)
Target Compound ~1680–1700 (amide) δ 8.2–8.5 (aromatic H), δ 7.5–7.8 (thiazole H) δ 165–170 (amide C=O), δ 120–140 (aromatic C)
4a 1682 δ 8.21 (d, J=8.4 Hz, 2H), δ 7.85–7.89 (m, 4H) δ 167.3 (C=O), δ 134.5 (aromatic C)
4c 1678 δ 8.19 (d, J=8.4 Hz, 2H), δ 7.82–7.88 (m, 4H) δ 167.1 (C=O), δ 133.9 (aromatic C)
4l 1690 δ 8.30 (s, 1H, CN), δ 7.95–8.05 (m, 4H) δ 167.8 (C=O), δ 118.2 (C≡N)
2e (sulfonamide derivative) 1665 (sulfonamide) δ 8.10 (d, J=8.2 Hz, 2H), δ 7.60–7.70 (m, 4H) δ 165.9 (C=O), δ 142.0 (SO₂)

Key Observations :

  • The target compound’s IR and NMR profiles align with typical phthalimide-benzamide derivatives, with slight shifts due to the thiazole ring’s electron-withdrawing nature.
  • Sulfonamide derivatives (e.g., 2e) exhibit distinct SO₂ stretching (~1250 cm⁻¹) and downfield-shifted aromatic protons .

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a phthalimide moiety and a phenylthiazole group. The synthesis generally involves multi-step organic reactions:

  • Formation of Phthalimide : Reacting phthalic anhydride with ammonia or primary amines.
  • Thiazole Ring Synthesis : Typically via Hantzsch thiazole synthesis using α-haloketones and thioamides.
  • Coupling Reaction : Utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to combine the phthalimide and thiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions include:

  • Hydrogen Bonding : The phthalimide moiety can form hydrogen bonds with amino acid residues in target proteins.
  • π-π Interactions : The thiazole ring can engage in π-π stacking with aromatic residues, enhancing binding affinity and modulating protein activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications.

Anticancer Activity

A notable study demonstrated its efficacy against the HEPG2 liver cancer cell line, achieving an effective concentration (EC50) of 10.28 μg/mL. This suggests strong antiproliferative properties comparable to established anticancer agents .

Comparative Biological Activity

The compound has been compared with similar derivatives. For instance:

  • 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide showed reduced activity due to the absence of the phenyl group, which enhances π-π interactions.

Case Studies

Recent investigations into the biological effects of this compound have yielded promising results:

  • In Vitro Studies : Various derivatives were tested for cytotoxicity against different cancer cell lines, with this compound showing superior activity against HEPG2 cells .
  • Molecular Docking Studies : Docking simulations indicated that this compound fits well within the active site of focal adhesion kinase (FAK), a critical target in cancer therapy, further supporting its potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget/OrganismEC50/IC50 ValuesNotes
AnticancerHEPG210.28 μg/mLSignificant antiproliferative activity
Enzyme InhibitionFAK10.79 μMPotential therapeutic target
AntibacterialVarious BacteriaNot specifiedFurther research needed

Q & A

Q. Critical Parameters :

  • Solvent choice : Ethanol or glacial acetic acid improves solubility and reaction efficiency. For example, glacial acetic acid facilitates cyclization in thiazole synthesis .
  • Catalysts : Concentrated H₂SO₄ accelerates esterification, while anhydrous Na₂SO₄ ensures moisture-free conditions during workup .
  • Reaction time : Extended reflux (12–16 hours) is required for complete cyclization, as monitored by TLC .

Q. Yield Optimization :

  • Recrystallization from chloroform/methanol (1:1) enhances purity (>95%) .
  • Substituting electron-withdrawing groups (e.g., fluorine) on the benzamide ring can improve reaction kinetics and yield .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Q. Basic Characterization

  • FT-IR : Identifies key functional groups (e.g., C=O stretch at 1670 cm⁻¹ for the isoindolinone ring, NH bend at 1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.93–8.08 ppm (isoindolinone and thiazole rings), with NH signals at δ 7.31 ppm .
    • ¹³C NMR : Carbonyl resonances at δ 168–170 ppm confirm amide and isoindolinone C=O groups .
  • HRMS : Validates molecular mass (e.g., [M–H]⁻ at m/z 283.26868) .
  • SC-XRD : Single-crystal X-ray diffraction (e.g., Bruker D8 Quest) resolves bond lengths and angles, confirming the planar thiazole-benzamide linkage (C–C bond: 1.48 Å) .

Q. Advanced Computational Modeling

  • DFT Calculations : Used to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gap ~4.2 eV), indicating potential redox activity .
  • Molecular Docking :
    • Target selection : The thiazole moiety may bind to kinase ATP pockets (e.g., EGFR), as seen in analogs like 9c (docking score: −8.2 kcal/mol) .
    • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding poses, with RMSD < 2.0 Å validating predictions .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity (IC₅₀: 12–45 µM) .

Q. Methodology :

Generate 3D structures using Gaussian 02.

Perform docking with flexible side chains in the active site.

Validate with MD simulations (e.g., 100 ns trajectories in GROMACS).

What strategies resolve contradictions in reported synthetic methods, such as solvent or catalyst variations?

Advanced Conflict Resolution
Contradictions arise in:

  • Solvent polarity : Ethanol vs. acetic acid. Ethanol is suitable for esterification, while acetic acid promotes cyclization via acid catalysis .
  • Catalyst use : H₂SO₄ accelerates esterification but may degrade acid-sensitive intermediates. Alternatives like POCl₃ () improve yields in thiadiazole synthesis .

Q. Resolution Workflow :

Screen solvents : Test polar aprotic (DMF) vs. protic (acetic acid) solvents via small-scale reactions.

Catalyst optimization : Replace H₂SO₄ with milder Lewis acids (e.g., ZnCl₂) to minimize side reactions.

In-situ monitoring : Use HPLC or inline IR to track intermediate stability.

What in vitro assays are suitable for evaluating its biological activity, based on structural analogs?

Q. Advanced Biological Evaluation

  • Antimicrobial Assays :
    • MIC testing : Against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines) .
    • Biofilm inhibition : Crystal violet staining (IC₅₀: 25 µM for thiazole derivatives) .
  • Kinase Inhibition :
    • EGFR inhibition : Luminescent ADP-Glo™ assay (IC₅₀: 0.8 µM for analogs) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 µM indicates selectivity) .

Q. Structural Insights :

  • The trifluoromethyl group (as in PubChem CID 171529) enhances metabolic stability, making the compound suitable for in vivo studies .

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